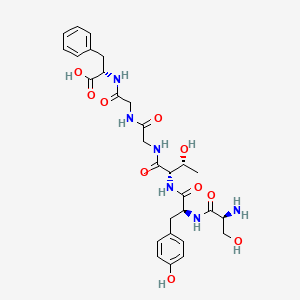![molecular formula C17H19IO4S2 B14219901 1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene CAS No. 828250-20-0](/img/structure/B14219901.png)
1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by the presence of an iodopentane group and two sulfonyl groups attached to a dibenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 1-iodopentane with a dibenzene derivative under specific conditions. The reaction may require the presence of a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The iodopentane group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted dibenzene compounds.
Applications De Recherche Scientifique
1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene include:
- 1-Iodopentane
- 1,1’-[(5-Iodopentane-1,1-diyl)disulfonyl]dibenzene
- 1,1’-[(1E)-1-Propene-1,3-diyl]dibenzene
Uniqueness
1,1’-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene is unique due to its specific structural features, such as the presence of both iodopentane and sulfonyl groups
Propriétés
Numéro CAS |
828250-20-0 |
|---|---|
Formule moléculaire |
C17H19IO4S2 |
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-1-iodopentyl]sulfonylbenzene |
InChI |
InChI=1S/C17H19IO4S2/c1-2-3-14-17(18,23(19,20)15-10-6-4-7-11-15)24(21,22)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clé InChI |
OCNOTUAKYYLCIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(S(=O)(=O)C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


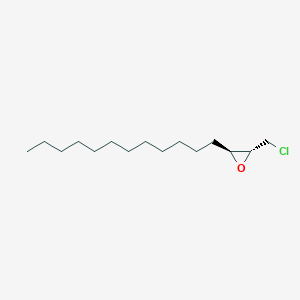
![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
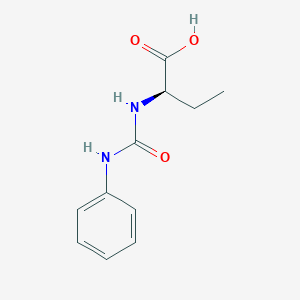
![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
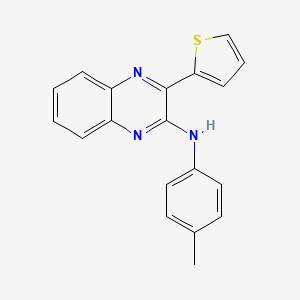
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)
![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)
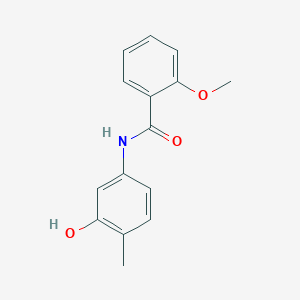
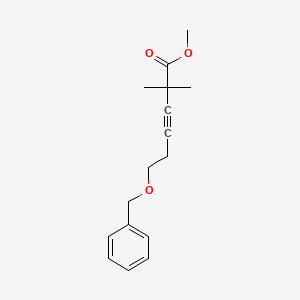
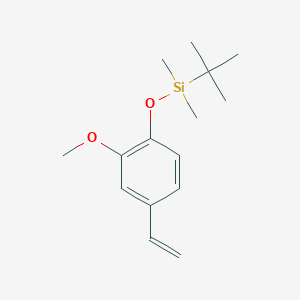
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
